Potassium oxide (K2O)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium oxide (K2O) is an ionic compound formed by combining potassium and oxygen . It is a pale yellow solid and the simplest oxide of potassium . It is a highly reactive compound that is rarely encountered . Some materials of commerce, such as fertilizers and cements, are assayed assuming the percent composition that would be equivalent to K2O .

Synthesis Analysis

Potassium oxide can be synthesized through several methods. The most common method involves the reaction of potassium with oxygen . This reaction is highly exothermic and can result in a flame . Another synthesis method involves reacting potassium hydroxide with molten potassium .Molecular Structure Analysis

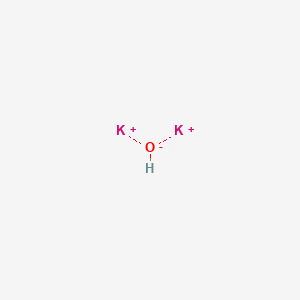

Potassium oxide is formed by two potassium cations K+ and one oxygen anion O2- . The two cations are bound to the anion through ionic bonds . K2O crystallizes in the antifluorite structure . In this motif, the positions of the anions and cations are reversed relative to their positions in CaF2, with potassium ions coordinated to 4 oxide ions and oxide ions coordinated to 8 potassium .Chemical Reactions Analysis

Potassium oxide reacts with water to form potassium hydroxide . The chemical equation for this reaction is: K2O + H2O → 2KOH . Potassium oxide also reacts with hydrogen chloride to form potassium chloride and water . The chemical equation for this reaction is: K2O + 2HCl → 2KCl + H2O .Physical And Chemical Properties Analysis

Potassium oxide is typically a pale yellow or colorless solid . Its high melting point (740°C) and boiling point (2525°C) can be attributed to the strong ionic bonds present within the compound . Its density is approximately 2.32 g/cm³, indicative of the tightly packed ions within the structure . It’s highly soluble in water, but reacts violently and exothermically, forming potassium hydroxide .Scientific Research Applications

Thermodynamic Properties in Nanoparticles : K2O is used in chemical reactions, cement compounding, and glassmaking. The thermodynamic properties of spherical K2O nanoparticles, including cohesive energy, melting point, glass transition temperature, and thermal expansion coefficients, were investigated using molecular dynamics simulations. This research is crucial for understanding the size-dependent thermodynamics of K2O nanoparticles (Guder & Dalgic, 2017).

Electronic Structure Analysis : The electronic structure of K2O was examined using electron momentum spectroscopy and linear combination of atomic orbitals calculations. This study provides insights into the band dispersions and intensities in the oxygen valence bands and potassium 3p and 3s bands (Mikajlo & Ford, 2003).

Biodiesel Production Catalysts : Alumina-supported potassium oxides, including K2O, show promise as catalysts for the transesterification reaction of vegetable oils in biodiesel production. Various potassium compounds supported in catalysts were optimized, with K2O identified as a good candidate for a solid base catalyst (Evangelista et al., 2016).

Agricultural Applications : The effects of potassium oxide on the yield and nutritional requirements of plants like sunflower and cassava in different soil types were studied, highlighting the importance of K2O in agricultural productivity (Ertiftik & Zengin, 2016; Fernandes et al., 2017).

Potassium-Ion Batteries : K2O is explored for its potential in energy storage technologies like potassium-ion batteries (PIBs). Research has focused on improving the kinetics of potassium intercalation/deintercation in PIBs using K2O-based materials (Deng et al., 2018).

Wastewater Treatment : Potassium ferrate (K2FeO4), containing K2O, has been investigated for dyeing wastewater purification. It shows promise in removing pollutants and decolorizing wastewater, suggesting its potential in environmental applications (Ciabatti et al., 2010).

Catalysis and Material Science : K2O's role in catalysis, including its interaction with other materials like iron oxides and its effect on catalytic performance, has been extensively studied. Its application in processes like Fisher–Tropsch synthesis and photocatalysis is of particular interest (Hoque et al., 2022).

Mechanism of Action

Safety and Hazards

Potassium oxide poses several safety and hazard risks. It reacts violently with water, releasing a large amount of heat and producing potassium hydroxide . This reaction can cause burns and fires, making it important to handle K2O with care . Inhaling or ingesting K2O can cause irritation to the respiratory system, eyes, and skin .

Future Directions

Potassium oxide has numerous applications. It is used extensively in the manufacture of glass and ceramics, as it can lower the melting point and increase the refractive index of these materials . Furthermore, it is used as a catalyst in numerous industrial chemical reactions . Lastly, it is often used in fertilizers, as potassium is one of the essential elements for plant growth . Despite the potential hazards, its significant role in various industries makes it a crucial compound.

Properties

CAS No. |

12136-45-7 |

|---|---|

Molecular Formula |

K2O |

Molecular Weight |

94.196 g/mol |

IUPAC Name |

dipotassium;oxygen(2-) |

InChI |

InChI=1S/2K.O/q2*+1;-2 |

InChI Key |

CHWRSCGUEQEHOH-UHFFFAOYSA-N |

SMILES |

[OH-].[K+].[K+] |

Canonical SMILES |

[O-2].[K+].[K+] |

density |

2.3 g/cm³ |

| 12136-45-7 12401-70-6 |

|

physical_description |

Potassium monoxide appears as a white-colored crystalline solid. Denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. DryPowder; OtherSolid; PelletsLargeCrystals GREY HYGROSCOPIC CRYSTALLINE POWDER. |

Pictograms |

Corrosive |

solubility |

Solubility in water: reaction |

Synonyms |

potassium oxide |

Origin of Product |

United States |

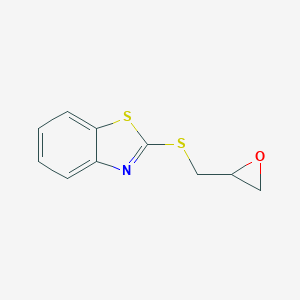

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)